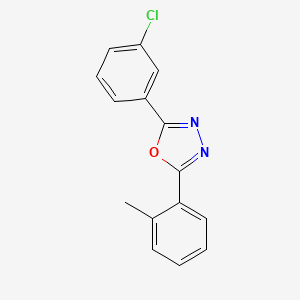

2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

Arylation and Amination

Post-synthetic modifications often involve cross-coupling reactions:

A one-pot synthesis-arylation strategy using Cu(OAc)₂ and triphenylphosphine achieved 78% yield for 2-(4-fluorophenyl)-5-phenyl derivatives .

Oxidative Cyclization

Oxidative methods are critical for introducing substituents:

Biological Activity and Target Interactions

While primarily focused on synthesis, reactivity data correlate with biological interactions:

Compound 35 (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) showed 100-fold stronger activity against P. aeruginosa than ampicillin .

Stability and Degradation

The compound undergoes hydrolysis under acidic or basic conditions:

| Condition | Degradation Pathway | Half-Life | Notes | Source |

|---|---|---|---|---|

| pH <2 (HCl) | Ring-opening to hydrazide | 2.5 hours | Irreversible at elevated temperatures. | |

| pH >12 (NaOH) | Cleavage to carboxylic acids | 1.8 hours | Faster degradation in polar solvents. |

Scientific Research Applications

Medicinal Chemistry: The compound exhibits significant antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential therapeutic agent for treating various infections and cancers.

Material Science: Due to its unique electronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved are still under investigation and may vary based on the specific biological system being studied.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:

2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a different position of the chlorine atom, which may result in different biological activities.

2-(3-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methyl group on the phenyl ring, which can affect its electronic properties and reactivity.

2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring, leading to variations in chemical reactivity and biological activity.

Biological Activity

2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C15H12ClN3O, with a molecular weight of approximately 285.73 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with carbon disulfide or aromatic acids in the presence of phosphorus oxychloride as a cyclodehydrating agent. This process generally proceeds through nucleophilic attacks and subsequent cyclization to form the oxadiazole ring structure.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains. Studies have demonstrated that similar compounds can inhibit bacterial growth effectively, making them promising candidates for further pharmacological exploration .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 2-(4-Methylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | Antimicrobial | |

| 2-(4-Chlorophenyl)-5-(phenyl)-1,3,4-oxadiazole | Anticancer |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Various studies have screened oxadiazole derivatives for their anticancer activity against different cancer cell lines. For instance, compounds structurally similar to this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with promising results .

Case Study: Anticancer Screening

A study conducted by the National Cancer Institute evaluated several oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition percentages (GP) against SNB-75 (CNS cancer) and UO-31 (renal cancer). For example:

- Compound A showed an IC50 value of 0.67 µM against PC-3 prostate cancer cells.

- Compound B exhibited an IC50 value of 0.80 µM against HCT-116 colon cancer cells .

Table 2: IC50 Values of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PC-3 (Prostate Cancer) | 0.67 | |

| Compound B | HCT-116 (Colon Cancer) | 0.80 | |

| Compound C | MCF-7 (Breast Cancer) | 0.87 |

The mechanism underlying the biological activity of this compound involves its interaction with various biological targets. Molecular docking studies suggest that it binds effectively to specific proteins or enzymes involved in cell proliferation and apoptosis pathways. This binding is crucial for its anticancer activity and may involve inducing apoptosis in cancer cells through pathways that increase p53 expression and activate caspase cascades .

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-(3-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides or oxidative cyclization of thiosemicarbazides. For example:

- Stepwise approach : Start with a substituted benzoyl chloride reacting with hydrazine to form a diacylhydrazide, followed by cyclization using POCl₃ or H₂SO₄ .

- Optimization : Yields can vary significantly (e.g., 27.7% to 83.3% in similar oxadiazole syntheses) depending on substituents and reaction conditions. Low yields may require adjusting stoichiometry, solvent (e.g., THF vs. DCM), or catalysts (e.g., triethylamine for thioether formation) .

Q. Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns. For example, aromatic protons in 2-(3-methylphenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole appear at δ 7.02–8.01 (m, 8H), with a methyl singlet at δ 2.31 .

- HRMS : To verify molecular weight (e.g., calculated m/z for C₁₅H₁₁ClN₂O: 270.06) .

- X-ray crystallography : Resolves crystal packing and confirms bond angles/geometry, as demonstrated for related oxadiazole thioethers .

Q. Basic: What are the primary research applications of this compound in materials science?

1,3,4-Oxadiazoles are used in:

- Scintillators : Derivatives like BPBD act as primary dopants in polymer-based scintillators due to high radiation stability and fluorescence efficiency .

- Electroluminescent devices : Oxadiazole derivatives enhance electron transport in organic LEDs (OLEDs), achieving external quantum efficiencies >1% .

Q. Advanced: How does structural modification of the oxadiazole core influence biological activity (e.g., fungicidal or herbicidal effects)?

- Substituent effects : Introducing thioether groups (e.g., 2-((4-bromobenzyl)thio)- derivatives) enhances fungicidal activity against Sclerotinia sclerotiorum (50 μg/mL, >50% inhibition) .

- Molecular docking : Sulfur-containing substituents improve binding to succinate dehydrogenase (SDH) via hydrophobic interactions, mimicking commercial fungicides like penthiopyrad .

Q. Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of novel oxadiazole derivatives?

- DFT calculations : Predict HOMO/LUMO energies (e.g., HOMO = −6.2 eV, LUMO = −2.4 eV for 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) to assess electron transport properties .

- Docking studies : Identify key interactions (e.g., hydrogen bonds with SDH residues) to prioritize substituents for synthesis .

Q. Advanced: How can researchers resolve contradictions in reported data (e.g., conflicting yields or activity results)?

- Yield discrepancies : Compare reaction conditions (e.g., solvent polarity, temperature). For example, iodomethane in THF gives higher thioether yields (81%) than alternative routes .

- Activity variations : Use dose-response assays to standardize bioactivity measurements. For instance, bleaching effects in herbicidal assays depend on substituent electronegativity (e.g., Cl vs. Br) .

Q. Advanced: What crystallographic data are available for related oxadiazoles, and how do they inform structural analysis?

- Crystal parameters : Monoclinic systems (space group P21/c) are common. For example, 2-(benzylthio)-5-(trifluoromethyl-pyrazolyl)-oxadiazole has bond lengths of 1.28–1.42 Å for C–N and C–S bonds .

- Packing interactions : π-Stacking between aromatic rings and halogen bonds (e.g., Cl···O) stabilize the crystal lattice .

Q. Advanced: What strategies improve the photostability and thermal stability of oxadiazole-based materials?

Properties

CAS No. |

60557-20-2 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C15H11ClN2O/c1-10-5-2-3-8-13(10)15-18-17-14(19-15)11-6-4-7-12(16)9-11/h2-9H,1H3 |

InChI Key |

AERJKQIYIUSZOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.